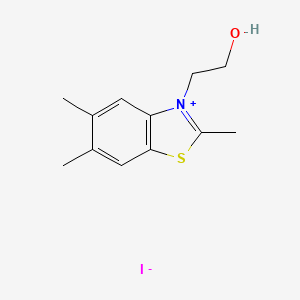
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide
Vue d'ensemble
Description
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide, also known as Thiazolyl Blue Tetrazolium Bromide (MTT), is a widely used compound in scientific research. MTT is a yellowish-white powder that is soluble in water and ethanol. It is commonly used to assess cell viability and proliferation in various cell-based assays.
Mécanisme D'action
The mechanism of action of MTT is based on its ability to be reduced by mitochondrial dehydrogenases in viable cells. The reduction of MTT by these enzymes produces a purple formazan product that can be quantified using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells in culture.
Biochemical and Physiological Effects:
MTT is not known to have any significant biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in cell-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTT in cell-based assays is its ease of use and reliability. MTT assays are simple to perform and can be used to assess cell viability and proliferation in a wide range of cell types. However, MTT assays are not suitable for all types of cells and can be affected by various factors such as pH, temperature, and the presence of certain chemicals.
Orientations Futures
There are several potential future directions for research involving MTT. One area of interest is the development of new methods for using MTT in cell-based assays. For example, researchers are exploring the use of MTT in 3D cell culture models and in the assessment of stem cell viability and differentiation. Another area of interest is the development of new compounds that are similar to MTT but have improved properties such as increased sensitivity or reduced interference from other chemicals. Overall, MTT is a valuable tool in scientific research and is likely to continue to be used in a wide range of applications in the future.
Applications De Recherche Scientifique
MTT is used in a variety of scientific research applications. One of the most common uses of MTT is in cell viability assays. In these assays, MTT is added to cells in culture and is converted to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of viable cells, allowing researchers to assess cell viability and proliferation.
Propriétés
IUPAC Name |
2-(2,5,6-trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NOS.HI/c1-8-6-11-12(7-9(8)2)15-10(3)13(11)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNXZGHWSJIPKV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=[N+]2CCO)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-({[2-(dimethylamino)-1-phenylethyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B3965150.png)


![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965176.png)

![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3965193.png)

![N-cyclopentyl-2-[(3-pyrrolidin-1-ylpropyl)amino]propanamide](/img/structure/B3965208.png)
![3-[(benzylamino)sulfonyl]-4-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B3965232.png)
![diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965237.png)

![propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B3965250.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B3965259.png)
![2-{3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3965260.png)